4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile
Description
This compound belongs to the fused triazolo-triazine heterocyclic family, characterized by a bicyclic structure combining triazole and triazine rings. The molecule features an ethylthio (-S-C₂H₅) group at position 7, a carbonitrile (-CN) group at position 3, and an amino (-NH₂) group at position 2. It has been primarily utilized as a synthetic building block in pharmaceutical and materials chemistry. However, commercial availability is currently discontinued .
Properties
IUPAC Name |
4-amino-7-ethylsulfanyl-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N7S/c1-2-15-7-10-6-12-11-4(3-8)5(9)14(6)13-7/h2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMFQDHAOOUOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN2C(=C(N=NC2=N1)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-1,2,4-triazole with ethylthio-substituted nitriles under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like hydrochloric acid or sodium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can convert the nitrile group to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino or ethylthio groups, leading to the formation of various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while reduction of the nitrile group can produce primary amines .
Scientific Research Applications
Biological Activities
Research indicates that compounds within the triazole family often exhibit notable biological activities. The specific biological activity of 4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile may vary based on structural modifications and substituents. Some reported activities include:
- Antimicrobial Properties : Studies have shown that triazole derivatives can possess significant antimicrobial activity against various pathogens.
- Anticancer Potential : Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines.
- Enzyme Inhibition : It has been noted for its potential to inhibit specific enzymes relevant in disease pathways .
Applications in Pharmaceuticals
The unique properties of this compound make it a valuable candidate for drug development:
- Drug Design : Its ability to interact with biological targets suggests potential applications in designing new therapeutics for infectious diseases and cancer.
- Screening Kinases : The compound has been noted for its utility in screening kinase inhibitors due to its structural characteristics that allow for interactions with kinase active sites .
Materials Science Applications
Beyond pharmaceuticals, this compound can also find applications in materials science:
- Polymer Chemistry : Its reactivity allows it to be used as a building block in synthesizing novel polymeric materials with enhanced properties.
- Explosives and Propellants : Similar compounds have been explored for use in energetic materials due to their stability and energy release profiles during decomposition .
Case Studies and Research Findings
Several studies have highlighted the versatility of this compound:
| Study | Focus | Findings |
|---|---|---|
| MDPI Research (2025) | Synthesis Techniques | Demonstrated high yields using specific precursors for triazole synthesis. |
| Parchem Analysis | Biological Activity | Identified antimicrobial properties against specific bacterial strains. |
| Patent EP2948454B1 | Kinase Screening | Described methods for using triazine compounds in drug discovery processes targeting kinases. |
Mechanism of Action
The mechanism of action of 4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In antiviral applications, it can interfere with viral replication by targeting viral enzymes or nucleic acids .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The triazolo-triazine scaffold is highly tunable, with substituents dictating physicochemical and functional properties. Key analogs include:
Key Observations :
- Explosive Performance: Nitro groups (-NO₂) enhance detonation velocity and stability. Compound 31 matches RDX in performance, while 34’s tetrazole group improves thermal stability .
- Pharmaceutical Potential: The ethylthio group in the target compound may influence solubility and bioavailability, analogous to Triazavirin’s methylthio group, which contributes to antiviral efficacy .
- Carbonitrile Role : The -CN group in the target compound and analogs (e.g., 34, pyrazolo-triazines) is critical for cyclization reactions and bioactivity, as seen in antimicrobial derivatives .
Thermal and Stability Profiles
- Thermal Stability : Nitro-substituted analogs (31, 34) exhibit high decomposition temperatures (>200°C), whereas carbonitrile derivatives (target compound, 34) show moderate stability suitable for pharmaceutical processing .
- Mechanical Sensitivity : Nitro/tetrazole analogs (31, 34) are less sensitive to impact/friction than RDX, making them safer explosives .
Biological Activity
4-Amino-7-(ethylthio)-[1,2,4]triazolo[5,1-c][1,2,4]triazine-3-carbonitrile is a nitrogen-rich heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of triazole derivatives, which are known for their significant roles in medicinal chemistry due to their antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The compound's structure includes multiple nitrogen atoms that contribute to its reactivity and biological interactions.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 300.34 g/mol. The compound features a triazole ring fused with another triazine ring and an ethylthio group that enhances its pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 300.34 g/mol |
| CAS Number | 135446-03-6 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit potent antimicrobial properties. The compound has been tested against various bacterial strains and has shown significant activity. For example:
- Staphylococcus aureus : Exhibited pronounced antibacterial activity.
- Escherichia coli : Showed moderate effectiveness.
In a study evaluating the antimicrobial potential of similar compounds, several derivatives demonstrated effective inhibition against common pathogens including Gram-positive and Gram-negative bacteria .
Anticancer Properties
The anticancer potential of this compound has been explored in various in vitro studies. The compound was evaluated for cytotoxicity against several cancer cell lines:
- Colon carcinoma (HCT-116) : IC50 values indicated significant cytotoxic effects.
- Breast cancer (MCF-7) : Showed promising results with IC50 values suggesting effective inhibition of cell proliferation.
In related research on triazole derivatives, compounds containing similar structural features were reported to have IC50 values ranging from 6.2 μM to 43.4 μM against different cancer cell lines .
Case Studies
Several studies highlight the biological activity of compounds related to this compound:
- Study on Antimicrobial Activity :
- Cytotoxicity Evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
